2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene
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Overview
Description
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethynyl group, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Chemical Biology: The compound can be utilized in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene depends on the specific application and the target molecule. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The ethynyl group can act as a reactive site for further functionalization, allowing the compound to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl methyl ether: Another brominated compound with similar reactivity but different functional groups.
1-Bromo-2-ethynylbenzene: Similar structure but lacks the methoxyethoxy group, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is unique due to the presence of both an ethynyl group and a methoxyethoxy group on the benzene ring. This combination of functional groups allows for diverse reactivity and makes the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-ethynyl-1-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNJFQIHJDAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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